

L-772405 for studying presynaptic autoreceptors.

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Compound of Interest

Compound Name: L-772405
Cat. No.: B15616039

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Note on L-772405

Initial analysis of the requested topic revealed a discrepancy in the pharmacological classification of **L-772405**. The available scientific literature consistently characterizes **L-772405** as a selective serotonin 5-HT_{1D} receptor agonist.^{[1][2][3]} Its primary mechanism of action involves binding to and activating these serotonin autoreceptors, which in turn inhibits serotonin (5-HT) release.^[2] There is no substantial evidence to suggest that **L-772405** acts as an antagonist at presynaptic dopamine autoreceptors.

Therefore, this document will first provide the available quantitative data for **L-772405** as a 5-HT_{1D} agonist. Subsequently, to fulfill the core request for protocols related to studying presynaptic dopamine autoreceptors, we will provide comprehensive Application Notes for SB-277011A, a well-characterized, potent, and selective dopamine D₃ receptor antagonist.^{[1][4][5]}

Quantitative Data Summary for L-772405

Parameter	Species/System	Receptor/Transporter	Value	Reference
Binding Affinity (K _i)	Guinea Pig	5-HT _{1D}	29 nM	[2]
Guinea Pig	5-HT _{1B}	318 nM	[2]	
Rat	5-HT Transporter	>1000 nM	[2]	
Functional Activity (IC ₅₀)	Not Specified	Potassium-induced 5-HT outflow	240 nM	[2]

Application Notes: SB-277011A for Studying Presynaptic Dopamine Autoreceptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

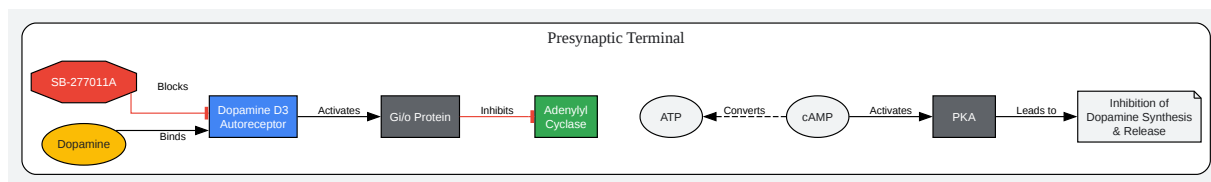
SB-277011A is a potent, selective, and brain-penetrant antagonist of the dopamine D₃ receptor.[\[5\]\[6\]](#) With a selectivity of 80- to 100-fold for the D₃ receptor over the D₂ receptor, it is an invaluable pharmacological tool for elucidating the specific roles of D₃ receptors in the central nervous system.[\[4\]\[5\]\[7\]](#) Presynaptic D₃ autoreceptors are located on dopamine neuron terminals and their activation by synaptic dopamine provides a negative feedback signal, inhibiting further dopamine synthesis and release.[\[8\]\[9\]\[10\]](#) By blocking these autoreceptors, SB-277011A disinhibits dopamine neurons, leading to an increase in dopamine release, particularly in brain regions with high D₃ receptor expression like the nucleus accumbens.[\[5\]\[9\]\[11\]](#) This makes SB-277011A an excellent probe for investigating the physiological and pathophysiological functions of the dopaminergic system, especially in the context of addiction, schizophrenia, and other neuropsychiatric disorders.[\[12\]\[13\]\[14\]](#)

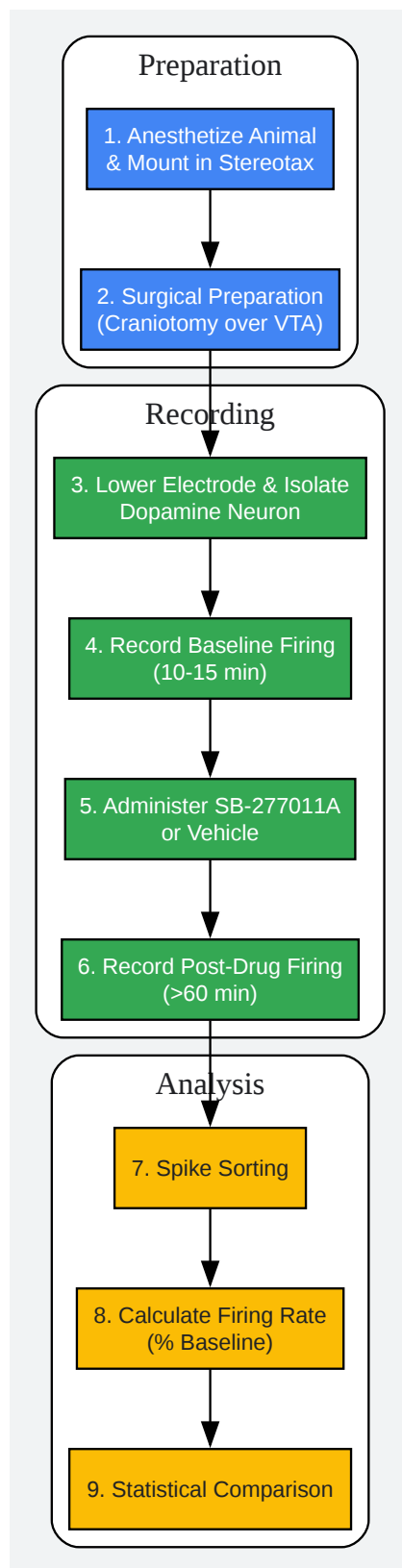
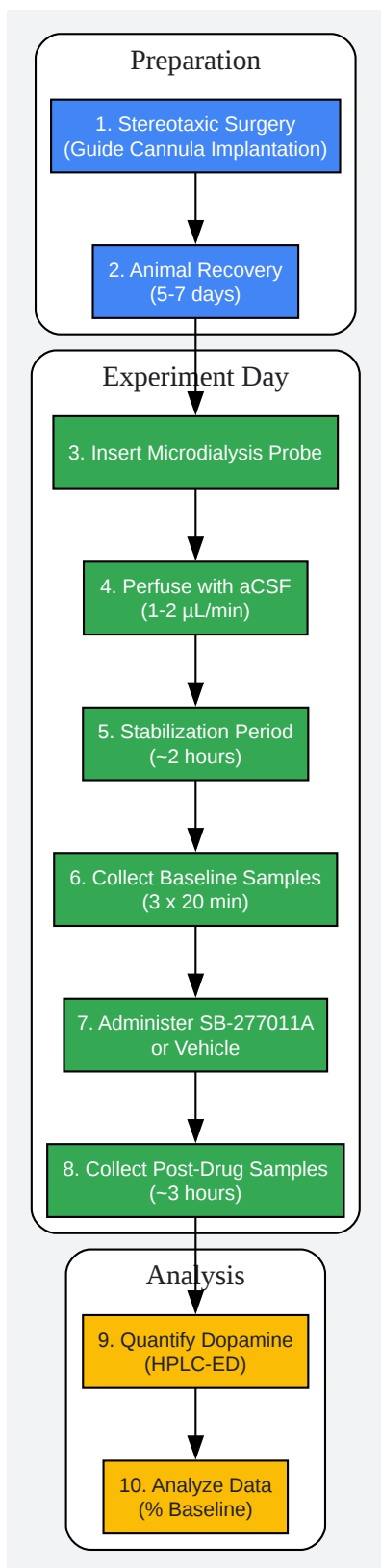
Quantitative Data Summary for SB-277011A

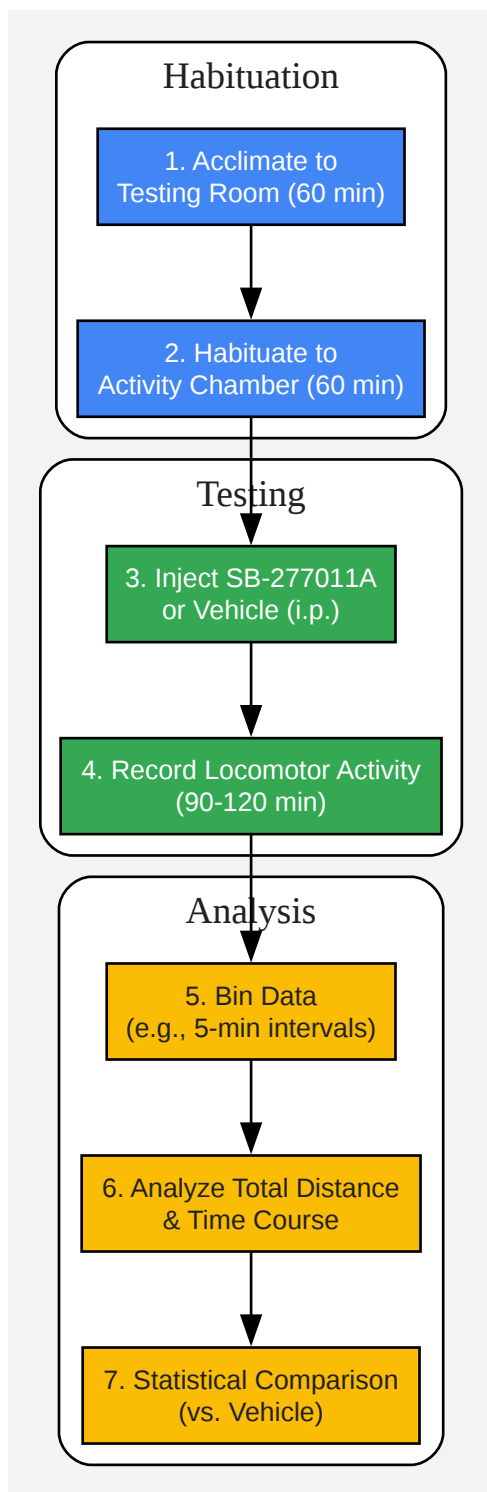
Parameter	Species/System	Receptor	Value	Reference
Binding Affinity (pKi)	Human (CHO cells)	Dopamine D3	8.40	[6]
Human (CHO cells)	Dopamine D2	~6.40 (calculated from 100-fold selectivity)	[5]	
Rat (CHO cells)	Dopamine D3	7.97	[5][6]	
Rat (CHO cells)	Dopamine D2	~5.97 (calculated from 100-fold selectivity)	[5]	
Functional Antagonism (pKb)	Human (CHO cells)	Dopamine D3	8.3	[5]
Selectivity	Human	D3 vs. D2	~100-fold	[5][7]
Rat	D3 vs. D2	~80-fold	[6]	

Dopamine D3 Autoreceptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by dopamine binding to presynaptic D3 autoreceptors and the mechanism of action of the antagonist SB-277011A. D3 receptors are coupled to Gi/o proteins; their activation inhibits adenylyl cyclase, leading to reduced cAMP levels and decreased protein kinase A (PKA) activity, which ultimately suppresses dopamine synthesis and release.[15][16] SB-277011A blocks the receptor, preventing this inhibitory cascade.







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